molecular formula C22H11F5N2O2 B5908596 (2E)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide CAS No. 6350-33-0

(2E)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide

Cat. No.: B5908596
CAS No.: 6350-33-0
M. Wt: 430.3 g/mol
InChI Key: GYFBUEBFWJPEMW-RMKNXTFCSA-N
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Description

(2E)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a pentafluorophenyl group, a benzoxazole ring, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the pentafluorophenyl group and the phenylprop-2-enamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2E)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in bioassays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2E)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

(2E)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pentafluorophenyl group enhances its stability and reactivity, while the benzoxazole ring contributes to its biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F5N2O2/c23-17-16(18(24)20(26)21(27)19(17)25)22-29-13-10-12(7-8-14(13)31-22)28-15(30)9-6-11-4-2-1-3-5-11/h1-10H,(H,28,30)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFBUEBFWJPEMW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417622
Record name AC1NRXKG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6350-33-0
Record name AC1NRXKG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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